[4,5-Dihydroxy-6-[7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-chromen-5-yl]oxy-3-(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]methyl acetate
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
[4,5-dihydroxy-6-[7-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-5-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O15/c1-11-22(34)23(35)25(37)28(40-11)44-27-20(10-39-12(2)30)43-29(26(38)24(27)36)42-19-8-15(32)7-18-21(19)16(33)9-17(41-18)13-3-5-14(31)6-4-13/h3-9,11,20,22-29,31-32,34-38H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJULGLSOARXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)COC(=O)C)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Camellianin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029908 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
109232-77-1 | |
| Record name | Camellianin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029908 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
196 - 197 °C | |
| Record name | Camellianin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029908 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isolation, Characterization, and Structural Elucidation of Camellianin a
Methodologies for Extraction and Purification from Biological Sources
The initial step in researching Camellianin A is its isolation from the complex matrix of its natural source, most notably the leaves of Adinandra nitida, a plant used in traditional tea preparations. nih.govnih.gov
The extraction of Camellianin A from the powdered leaves of Adinandra nitida is a critical first step. An established protocol involves using a solvent system optimized for flavonoids. Research has detailed a method where powdered leaves are extracted with 60% ethanol (B145695) (v/v). nih.gov This process is conducted in a water bath set to a temperature of 70 °C for a duration of 2 hours. nih.gov The temperature and solvent concentration are key parameters optimized to maximize the yield of flavonoids while minimizing the extraction of undesirable compounds. Following the extraction period, the mixture is filtered to separate the liquid extract, rich in Camellianin A, from the solid plant residue. The resulting filtrate is then concentrated under a vacuum at 55 °C to reduce the volume for subsequent purification steps. nih.gov
After initial extraction and concentration, the crude extract contains a mixture of compounds. Purification is essential to isolate Camellianin A. A primary method for purification involves recrystallization. The concentrated extract is allowed to stand, and the resulting precipitate is collected and recrystallized multiple times from a 30% ethanol (v/v) solution to yield the compound in crystalline form. nih.gov
For the identification and analytical separation of Camellianin A, High-Performance Liquid Chromatography (HPLC) is the technique of choice. nih.gov Specifically, HPLC systems equipped with a Photodiode Array (PDA) detector and coupled to an Electrospray Ionization Mass Spectrometer (ESI/MS) are used. nih.govresearchgate.net This combination, HPLC-PDA-ESI/MS, is a powerful tool. nih.govnih.gov HPLC separates the individual components of the extract on a specialized column (e.g., a Waters HSS T3 column). nih.gov The PDA detector records the UV-Vis spectrum of each eluting compound, which helps in its preliminary identification. researchgate.netmdpi.com Simultaneously, the ESI-MS component ionizes the molecules and separates them based on their mass-to-charge ratio, confirming the molecular weight and providing fragmentation data for structural confirmation. nih.govnih.gov
The effectiveness of the extraction and purification protocol is measured by its yield and the purity of the final product. In one documented preparation, 24.38 grams of powdered Adinandra nitida leaves yielded approximately 3.50 grams of purified Camellianin A. nih.gov This represents a substantial yield of about 14.36%, highlighting that Adinandra nitida leaves are a rich source of this particular flavonoid. nih.govnih.gov The high purity of the isolated compound is critical for subsequent research applications, such as in vitro assays investigating its biological activities. nih.gov
Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation
Determining the precise chemical structure of an isolated natural product is a complex process that relies on a combination of advanced analytical techniques. taylorandfrancis.com For Camellianin A, spectroscopic and spectrometric methods are indispensable.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the de novo structural elucidation of organic molecules. researchgate.netnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule. While specific spectral data for Camellianin A is detailed in specialized literature, the process involves a suite of experiments.
One-dimensional NMR experiments like ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used to identify the types and numbers of hydrogen and carbon atoms in the molecule. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are then employed to establish connectivity between these atoms. These advanced techniques allow researchers to piece together the molecular fragments, confirming the identity of the core flavonoid structure (apigenin), the nature of the sugar moieties (neohesperidose), and the position of the acetyl group. This comprehensive analysis ultimately confirmed the structure of Camellianin A as Apigenin-5-(6''-O-acetyl)-neohesperidoside. extrasynthese.com
Mass spectrometry is crucial for determining the molecular weight and formula of a compound and for gaining structural insights through fragmentation analysis. nih.govtaylorandfrancis.com High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the determination of the exact elemental composition. For Camellianin A, the molecular formula has been established as C₂₉H₃₂O₁₅. extrasynthese.com
Electrospray ionization mass spectrometry (ESI-MS), often coupled with HPLC, provides the molecular weight by identifying the molecular ion peak. nih.gov Tandem mass spectrometry (MS/MS or MS²) experiments are then performed, where the molecular ion is isolated and fragmented. nih.gov The resulting fragmentation pattern serves as a structural fingerprint. For Camellianin A, characteristic fragments would correspond to the loss of the acetyl group and the subsequent cleavage of the sugar units from the apigenin (B1666066) core, providing definitive evidence that corroborates the structure determined by NMR. researchgate.netnih.gov
Table 1: Molecular Data for Camellianin A
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₂O₁₅ | extrasynthese.com |
| Molecular Weight | 620.57 g/mol | extrasynthese.com |
| Systematic Name | Apigenin-5-(6''-O-acetyl)-neohesperidoside | extrasynthese.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is an instrumental technique for identifying the chromophoric systems within a molecule. For polyphenolic compounds like Camellianin A, which are prevalent in Camellia species, the UV-Vis spectrum typically exhibits characteristic absorption bands that provide insights into their flavonoid-like structure.
Generally, flavonoids and their derivatives display two principal absorption maxima in the UV-Vis region. medwinpublishers.comnih.gov Band I, appearing at a longer wavelength (typically 300–380 nm), is associated with the B-ring cinnamoyl system. Band II, at a shorter wavelength (usually 240–280 nm), corresponds to the A-ring benzoyl system. medwinpublishers.comnih.gov The precise positions and relative intensities of these bands can be influenced by the type of flavonoid, the pattern of hydroxylation, and the presence of glycosidic linkages.
Table 1: Expected UV-Vis Absorption Maxima for a Flavonoid Glycoside of the Camellianin A Class
| Band | Typical Wavelength Range (nm) | Associated Structural Moiety |
| Band I | 310 - 360 | Cinnamoyl System (B-ring) |
| Band II | 250 - 280 | Benzoyl System (A-ring) |
Note: The exact λmax values can vary depending on the solvent and specific structural features of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a complex natural product like Camellianin A is anticipated to display a series of absorption bands corresponding to its polyphenolic and glycosidic nature.
Based on analyses of related compounds such as tea polyphenols and other flavonoids, several key spectral regions can be highlighted. researchgate.netnih.govresearchgate.net A prominent broad band is expected in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations from the numerous phenolic hydroxyl groups and any associated hydrogen bonding. researchgate.netisca.me
Aromatic C-H stretching vibrations are typically observed around 3100-3000 cm⁻¹. The presence of aromatic rings is further confirmed by C=C stretching vibrations within the 1620-1450 cm⁻¹ range. researchgate.net If Camellianin A contains a carbonyl group, such as in a flavone (B191248) or flavonol structure, a strong C=O stretching band would be expected around 1700-1650 cm⁻¹. isca.me
The region between 1300 cm⁻¹ and 1000 cm⁻¹ is often complex but provides valuable information. It is where C-O stretching and O-H bending vibrations occur, which are characteristic of phenols and alcohol groups within the glycosidic moieties. nih.govresearchgate.net
Table 2: Predicted Infrared Absorption Bands for Camellianin A
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 (broad) | O-H Stretch | Phenolic and Alcoholic -OH |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H (in glycoside) |
| 1700 - 1650 | C=O Stretch | Carbonyl (if present) |
| 1620 - 1450 | C=C Stretch | Aromatic Ring |
| 1300 - 1000 | C-O Stretch, O-H Bend | Phenols, Ethers, Alcohols |
Determination of Stereochemistry and Absolute Configuration
The determination of stereochemistry and absolute configuration is a critical and often challenging aspect of the structural elucidation of complex natural products like Camellianin A, which possess multiple chiral centers. The specific three-dimensional arrangement of atoms is crucial as it dictates the molecule's biological activity.
Several advanced analytical methods are employed to establish the absolute configuration of such molecules. nih.govscielo.brresearchgate.net While specific studies detailing the stereochemical assignment of Camellianin A are not publicly documented, the general approaches for this class of compounds include:
X-ray Crystallography: This is the most definitive method for determining absolute configuration, provided that the compound can be obtained as a high-quality single crystal. nih.govscielo.br
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including the use of chiral derivatizing agents like Mosher's esters or amides, can be used to deduce the relative and absolute stereochemistry of chiral centers. nih.govacs.org
Chiroptical Methods: Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful for assigning the absolute configuration of chiral molecules in solution. nih.govresearchgate.net These experimental spectra are often compared with quantum chemical calculations (e.g., Time-Dependent Density Functional Theory for ECD) of the predicted spectra for different possible stereoisomers to find the best match. nih.govfrontiersin.org
Chemical Correlation: This involves chemically transforming the natural product into a compound of known absolute configuration, or vice versa, thereby establishing a stereochemical relationship.
Given the complexity of polyphenolic glycosides, a combination of these methods is often necessary to unambiguously determine the absolute configuration of all stereocenters within the molecule.
Biosynthetic Pathways and Genetic Regulation of Camellianin a
Proposed Biosynthetic Precursors and Intermediate Metabolites
The biosynthesis of Camellianin A, as a flavonoid glycoside, originates from the central phenylpropanoid pathway. The initial precursor is the amino acid phenylalanine. Phenylalanine is sequentially converted into 4-coumaroyl-CoA through a series of enzymatic reactions involving phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate: CoA ligase (4CL). bit.edu.cn
The flavonoid pathway then proceeds with the condensation of 4-coumaroyl-CoA with malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS), to form chalcone. Chalcone is subsequently isomerized to naringenin (B18129) by chalcone isomerase (CHI). bit.edu.cn Naringenin serves as a key intermediate and is further modified to produce various flavonoid subclasses. In the case of Camellianin A, which is an apigenin (B1666066) glycoside, naringenin is converted to apigenin. This conversion is catalyzed by flavone (B191248) synthase (FNS) researchgate.net.
Apigenin (an aglycone) then undergoes glycosylation and acetylation to form Camellianin A. Camellianin A is structurally characterized as apigenin-5-O-α-L-rhamnopyranosyl-(1→4)-6′′-O-acetyl-β-D-glucopyranoside benchchem.com. This indicates that the apigenin core is modified by the attachment of a glucose moiety at the 5-hydroxyl position, which is further substituted with an acetyl group at the 6''-position of the glucose and a rhamnose unit linked to the glucose. Therefore, key intermediate metabolites leading directly to Camellianin A after apigenin would include apigenin glycosides before the final acetylation and potentially further glycosylation steps. Camellianin B, which is an apigenin-5-O-α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranoside, is identified as a metabolite of Camellianin A, suggesting a close biosynthetic relationship, possibly through deacetylation of Camellianin A benchchem.comftb.com.hr.
Elucidation of Enzymatic Steps and Characterization of Key Biosynthetic Enzymes
The enzymatic steps involved in the biosynthesis of Camellianin A include the general enzymes of the flavonoid pathway leading to apigenin, followed by specific glycosyltransferases and an acetyltransferase.
The enzymes catalyzing the initial steps from phenylalanine to apigenin are well-characterized in the broader context of flavonoid biosynthesis:
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to 4-coumaric acid.
4-Coumarate: CoA ligase (4CL): Activates 4-coumaric acid to 4-coumaroyl-CoA.
Chalcone synthase (CHS): Catalyzes the condensation of 4-coumaroyl-CoA with malonyl-CoA to form chalcone.
Chalcone isomerase (CHI): Isomerizes chalcone to naringenin.
Flavone synthase (FNS): Converts naringenin to apigenin researchgate.net.
Following the formation of apigenin, specific glycosyltransferases are responsible for attaching the sugar moieties. The structure of Camellianin A suggests the involvement of a glucosyltransferase to attach glucose to the 5-hydroxyl group of apigenin, and a rhamnosyltransferase to attach rhamnose to the glucose. The challenging nature of glycosylating the 5-OH group of apigenin has been noted in synthetic studies [13, 29 from previous turn], implying that the plant enzymes catalyzing this step are highly specific and efficient.
An acetyltransferase is also required to add the acetyl group to the 6''-position of the glucose residue. While the specific genes and enzymes responsible for these precise glycosylation and acetylation steps in Camellianin A biosynthesis have not been fully elucidated in the provided search results, the presence of these modifications in the final structure necessitates their enzymatic catalysis.
Genetic Regulation of Camellianin A Production in Natural Sources
The production of flavonoids, including Camellianin A, in plants is under complex genetic regulation. This regulation involves both structural genes encoding the biosynthetic enzymes and regulatory genes, particularly transcription factors, that control the expression of these structural genes.
Studies on Adinandra nitida, a source rich in Camellianin A, have shed light on the genetic factors influencing flavonoid accumulation. Research on leaf coloration in Adinandra nitida (Shiya tea) has identified structural genes involved in the flavonoid biosynthetic pathway, including those related to proanthocyanidin (B93508) biosynthesis which is connected to the broader flavonoid pathway imrpress.com. Enzymes such as anthocyanin reductases (ANR) and laccases (LAC) have been implicated imrpress.com.
Comparative Biosynthesis with Related Flavonoid Compounds
Camellianin A belongs to the flavonoid family, and its biosynthesis shares the initial steps with the production of many other flavonoids. The core phenylpropanoid and early flavonoid pathways leading to the formation of flavanones like naringenin are largely conserved across plants bit.edu.cn. The divergence in flavonoid biosynthesis occurs at later stages, with different enzyme specificities leading to the diverse array of flavonoid subclasses (e.g., flavones, flavonols, anthocyanins, proanthocyanidins) and their various glycosylated and acylated forms.
Comparing the biosynthesis of Camellianin A to that of other apigenin glycosides highlights the specificity of the glycosyltransferases and acetyltransferases involved. While apigenin can be glycosylated at various positions (e.g., C-7, C-8) and with different sugar moieties and linkages in other plant species, the biosynthesis of Camellianin A specifically involves glycosylation at the C-5 position with a unique rhamnosyl-(1→4)-glucosyl disaccharide and acetylation at the glucose moiety benchchem.com.
The relationship with Camellianin B is particularly relevant. Camellianin B is identified as apigenin-5-O-α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranoside, lacking the acetyl group present in Camellianin A benchchem.com. The fact that Camellianin B is a metabolite of Camellianin A benchchem.comftb.com.hr suggests that a deacetylation step occurs after Camellianin A is synthesized. This indicates a precursor-product relationship where Camellianin A is synthesized first, and then can be modified to form Camellianin B. This is a common theme in flavonoid metabolism, where initial complex structures are sometimes modified through deglycosylation or deacylation.
The biosynthesis of proanthocyanidins, which are flavonoid oligomers, is also related. Studies in Adinandra nitida have linked the genetic regulation of proanthocyanidin biosynthesis to flavonoid accumulation, suggesting some shared regulatory mechanisms or pathway intermediates imrpress.commdpi.com. Enzymes like ANR, involved in proanthocyanidin synthesis, are part of the extended flavonoid metabolic network imrpress.commdpi.com.
Molecular Mechanisms and Cellular Targets of Camellianin a
Elucidation of Specific Molecular Targets
Studies have identified certain enzymes as direct targets of Camellianin A, providing insights into its potential therapeutic applications.
Enzyme Inhibition Kinetics and Mechanistic Studies (e.g., α-Glucosidase)
Camellianin A has demonstrated significant inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion and a key target for managing type II diabetes. In vitro studies have determined that Camellianin A exhibits excellent α-glucosidase inhibitory activity with an IC50 value of 27.57 ± 0.59 μg/mL. ontosight.aicaymanchem.comtargetmol.com This inhibitory effect is considered superior to that of acarbose (B1664774), a known α-glucosidase inhibitor, which has an IC50 value greater than 1 mg/mL. caymanchem.com
Mechanistic studies investigating the interaction between Camellianin A and α-glucosidase suggest that the binding process is dominated by van der Waals forces and hydrogen bonding. ontosight.aicaymanchem.comtargetmol.comextrasynthese.com Thermodynamic analysis further supports this, with negative ΔG values at different temperatures indicating a spontaneous binding process and negative ΔH and ΔS values suggesting that hydrogen bonds and van der Waals forces are the primary driving forces of the interaction. extrasynthese.com The binding occurs at a single site on the α-glucosidase enzyme. ontosight.aicaymanchem.comtargetmol.com
Table 1: α-Glucosidase Inhibition by Camellianin A
| Enzyme | Inhibitor | IC50 (μg/mL) | Binding Forces | Binding Site Number |
| α-Glucosidase | Camellianin A | 27.57 ± 0.59 | Van der Waals, Hydrogen Bonding | 1 |
| α-Glucosidase | Acarbose | >1000 | Not specified | Not specified |
Protein-Ligand Interaction Analysis (e.g., Molecular Docking with α-Glucosidase)
Molecular docking simulations have been employed to elucidate the specific interactions between Camellianin A and α-glucosidase at the atomic level. Using the Surflex-Dock GeomX method, studies have explored the binding site of Camellianin A on the enzyme. caymanchem.com Molecular docking experiments suggest that Camellianin A forms hydrogen bonds with several amino acid residues within the α-glucosidase binding site, including Glu771, Trp391, Trp710, Gly566, Asp568, and Phe444. ontosight.aicaymanchem.comtargetmol.com These findings from molecular simulations are consistent with the thermodynamic results obtained from in vitro interaction studies. ontosight.aicaymanchem.comtargetmol.com The docking analysis yielded a high total score of 9.94 and a Cscore of 5 for the selected conformation, indicating a favorable binding affinity. caymanchem.com
Angiotensin-Converting Enzyme (ACE) Inhibitory Mechanisms
Camellianin A and its metabolite, Camellianin B, have been reported to possess angiotensin-converting enzyme (ACE) inhibitory activities. caymanchem.comtargetmol.comchemfaces.comuni.lu ACE is a key enzyme in the renin-angiotensin-aldosterone system, playing a significant role in blood pressure regulation. Studies have shown that Camellianin B exhibits ACE inhibitory activity, with an inhibition rate of 40.68% at a concentration of 500 μg/mL. uni.lu While the ACE inhibitory activity of Camellianin A has also been noted, detailed studies specifically elucidating the precise molecular mechanism by which Camellianin A interacts with and inhibits ACE are not extensively described in the provided search results. Generally, ACE inhibitors function as competitive inhibitors, blocking the conversion of Angiotensin I to Angiotensin II.
Modulation of Intracellular Signaling Pathways
Beyond direct enzyme inhibition, Camellianin A has been shown to modulate intracellular signaling pathways involved in critical cellular processes such as proliferation, apoptosis, and antioxidant defense.
Pathways Involved in Cellular Proliferation and Apoptosis (e.g., G0/G1 Cell Cycle Arrest, Bax/Bcl-2 Modulation)
Camellianin A has demonstrated the ability to inhibit the proliferation of certain cancer cells, including human breast cancer MCF-7 cells and human liver cancer HepG2 cells, in a dose-dependent manner. caymanchem.comtargetmol.comchemfaces.com This antiproliferative effect is associated with the induction of cell apoptosis. caymanchem.comtargetmol.comchemfaces.com Research indicates that Camellianin A can induce a significant increase in the G0/G1 cell population, suggesting that it can cause cell cycle arrest at the G0/G1 phase in these cancer cells. targetmol.comchemfaces.com
Furthermore, Camellianin A has been shown to modulate the levels of apoptosis-related proteins, specifically influencing the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family. chemfaces.com The Bcl-2 family proteins, such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), are key regulators of the intrinsic apoptotic pathway, and their ratio plays a critical role in determining a cell's susceptibility to apoptosis. Camellianin A has been reported to regulate the protein levels of Bax and Bcl-2 in the liver, contributing to its anti-apoptotic properties in models of liver injury. chemfaces.com While the precise mechanisms of how Camellianin A modulates these proteins are still under investigation, the observed effects on cell cycle arrest and the Bax/Bcl-2 ratio highlight its influence on pathways controlling cell fate.
Antioxidant Response Pathways (e.g., Nrf2/HO-1 Pathway Activation)
Camellianin A has been found to exert antioxidant effects, and this activity is significantly linked to the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway. chemfaces.com The Nrf2/HO-1 pathway is a crucial cellular defense mechanism against oxidative stress. Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1 in the cytoplasm and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcriptional activation of various antioxidant and cytoprotective enzymes, including HO-1.
Studies have shown that Camellianin A treatment leads to the activation of Nrf2 and its downstream target HO-1, contributing to the attenuation of oxidative stress. chemfaces.com This activation helps to increase the levels of endogenous antioxidants and reduce markers of oxidative damage. chemfaces.com The activation of the Nrf2/HO-1 pathway by Camellianin A underscores its role in enhancing the cellular antioxidant defense system. chemfaces.com
Anti-inflammatory Signaling Cascades
Camellianin A has demonstrated anti-inflammatory effects, which are mediated through its influence on specific signaling pathways. Studies have shown that Camellianin A can alleviate inflammatory responses by inhibiting the NF-κB signaling pathway. In a mouse model of carbon tetrachloride (CCl4)-induced liver injury, Camellianin A contributed to the reduction of hepatic inflammation by inhibiting the NF-κB pathway and the expression of pro-inflammatory cytokines. uni.luinvivochem.cn It was observed that Camellianin A inhibited the CCl4-induced upregulation of phosphorylated NF-κB (p-NF-κB) relative to total NF-κB in liver tissue. uni.luinvivochem.cn Furthermore, research into HCl/ethanol-induced acute gastric ulcers in mice indicated that Camellianin A regulated the protein levels of IκB-α and NF-κB within the inflammatory signaling cascade. The effect of Camellianin A on phosphorylated MAPK (p-MAPK) expression in the liver was also found to be consistent with its effect on the p-NF-κB/NF-κB ratio. uni.luinvivochem.cn
Cellular Responses and Effects in In Vitro Models
In vitro studies utilizing various cell lines have provided valuable insights into the cellular activities of Camellianin A, including its impact on cell proliferation, apoptosis, antioxidant defense, and enzyme activity.
Inhibition of Malignant Cell Proliferation (e.g., HepG2 and MCF-7 Cells)
Camellianin A has been reported to inhibit the proliferation of several malignant cell lines in a dose-dependent manner. Specifically, it has shown inhibitory effects on human hepatocellular liver carcinoma HepG2 cells and human breast adenocarcinoma MCF-7 cells. This antiproliferative activity is associated with the induction of a significant increase in the cell population in the G0/G1 phase of the cell cycle. Additionally, antiproliferative activity has been observed towards Caco-2 cells when treated with intestinal fluid derived from Adinandra nitida tea, which contains Camellianin A.
Induction of Programmed Cell Death (Apoptosis) in Cancer Cells
Beyond inhibiting proliferation, Camellianin A has been shown to induce programmed cell death, or apoptosis, in cancer cells, including HepG2 and MCF-7 cells. Studies indicate that Camellianin A leads cells to enter into apoptosis. A key observation in treated HepG2 and MCF-7 cells is the significant translocation of phosphatidylserine (B164497) to the outer surface of the cell membrane, a characteristic marker of early apoptosis. This suggests that Camellianin A influences the cell cycle progression and actively triggers apoptotic pathways. Research on Caco-2 cells treated with Adinandra nitida tea intestinal digests demonstrated increased activity of caspase-3 and caspase-9, key enzymes in the apoptotic cascade, in a concentration-dependent manner, suggesting that apoptosis induction may occur via the caspase-9–caspase-3 signaling pathway. Furthermore, in a mouse model of CCl4-induced liver injury, Camellianin A was found to inhibit the apoptotic signaling pathway by modulating the expression of apoptosis-related proteins such as Bax and Bcl-2. uni.lu
Cellular Antioxidant Activity
Camellianin A is recognized for its antioxidant properties and its potential as a natural antioxidant. uni.luinvivochem.cn Studies evaluating the cellular antioxidant activity (CAA) of Adinandra nitida tea infusion, which contains Camellianin A, have shown an increase in CAA values after simulated gastrointestinal digestion. CAA assays, often utilizing HepG2 cells, are considered more biologically relevant than some chemical antioxidant capacity measurements. In an in vivo context, Camellianin A was observed to alleviate CCl4-induced oxidative stress in a mouse model, partly by activating the Nrf2/HO-1 signaling pathway. uni.lu
Enzyme Modulation in Cellular Contexts (e.g., α-Glucosidase Inhibition in Cellular Assays)
Camellianin A has demonstrated the ability to modulate the activity of certain enzymes. It has been reported to exhibit inhibitory activity against angiotensin-converting enzyme (ACE). Furthermore, in vitro studies have investigated the inhibitory effect of Camellianin A on α-glucosidase, an enzyme relevant to glucose metabolism. The inhibition rate of α-glucosidase by Camellianin A shows a significant positive correlation with concentration, indicating a dose-dependent effect. The half-maximal inhibitory concentration (IC50) of Camellianin A against α-glucosidase has been reported as 27.57 ± 0.59 μg/mL. This inhibitory effect has been noted as being superior to that of acarbose. Molecular simulation studies suggest that Camellianin A binds to α-glucosidase through interactions such as van der Waals forces and hydrogen bonds, with hydrogen bonds forming with specific residues including Glu771, Trp391, Trp710, Gly566, Asp568, and Phe444.
α-Glucosidase Inhibition by Camellianin A
| Inhibitor | IC50 Value (μg/mL) |
| Camellianin A | 27.57 ± 0.59 |
| Acarbose | >1 mg/mL |
Note: The IC50 value for acarbose is presented as >1 mg/mL, as reported in the cited research, indicating that Camellianin A demonstrates stronger inhibitory activity at a lower concentration.
Inhibition Rate of α-Glucosidase by Camellianin A at 100 μg/mL
| Inhibitor | Concentration (μg/mL) | Inhibition Rate (%) |
| Camellianin A | 100 | 77.71 |
This table illustrates the significant inhibitory effect of Camellianin A on α-glucosidase activity at a specific concentration.
Summary of In Vitro Antiproliferative Effects
| Cell Line | Effect on Proliferation | Cell Cycle Effect | Apoptosis Induction |
| HepG2 | Inhibition (Dose-dependent) | Increase in G0/G1 population | Yes |
| MCF-7 | Inhibition (Dose-dependent) | Increase in G0/G1 population | Yes |
| Caco-2 | Inhibition | Not specified | Yes (via Caspase-3/9) |
This table summarizes the reported in vitro effects of Camellianin A on the proliferation and apoptosis of different cancer cell lines.
Summary of Cellular Antioxidant Activity
| Assay/Method | Observation | Cellular Model (if specified) |
| Cellular Antioxidant Activity (CAA) | Increased after simulated gastrointestinal digestion (of A. nitida tea) | Not explicitly stated for isolated compound in this context, but CAA assays often use HepG2 cells. |
| Activation of Nrf2/HO-1 pathway | Observed in vivo, contributing to reduced oxidative stress | In vivo mouse model |
This table outlines the findings related to the cellular antioxidant activity of Camellianin A and Adinandra nitida tea containing the compound. uni.lu
Summary of Enzyme Inhibition
| Enzyme | Inhibition Observed | In Vitro IC50 (if available) | Proposed Mechanism (if available) |
| Angiotensin-Converting Enzyme (ACE) | Yes | Not specified | Not specified |
| α-Glucosidase | Yes | 27.57 ± 0.59 μg/mL | Binding via van der Waals forces and hydrogen bonds to specific residues. |
This table summarizes the enzymes that Camellianin A has been reported to inhibit.
Pharmacological and Preclinical Studies of Camellianin a
In Vivo Efficacy Studies in Animal Models
In vivo studies using animal models are essential for evaluating the potential therapeutic effects of Camellianin A in a complex biological setting. Research has focused on its protective effects against liver injury and its potential in other disease models.
Assessment of Hepatoprotective Effects in Chemically-Induced Liver Injury Models (e.g., CCl4-induced)
Studies have investigated the hepatoprotective effects of Camellianin A in animal models of chemically-induced liver injury, such as those induced by carbon tetrachloride (CCl4). In C57BL-6J mice with CCl4-induced acute liver injury, administration of Camellianin A reduced the elevation of liver index, liver histopathological injury score, alanine (B10760859) aminotransferase (ALT), and aspartate aminotransferase (AST). nih.govresearchgate.net These findings suggest that Camellianin A can mitigate liver damage caused by CCl4. The protective effects are thought to be mediated through the attenuation of oxidative stress, inflammation, and apoptosis. nih.govresearchgate.net Specifically, Camellianin A treatment was shown to regulate protein levels in the oxidative stress signaling pathway, including nuclear factor E2-related factor 2 (Nrf2)/heme-oxygenase-1 (HO-1), and inhibit the expression of inflammatory cytokines by suppressing the NF-kB signaling pathway. nih.govnih.gov
Investigation of Other Therapeutic Potentials in Rodent Models (e.g., Anti-diabetic, Anti-cancer)
Beyond hepatoprotection, research has explored other potential therapeutic applications of Camellianin A in rodent models. In vitro studies have indicated that Camellianin A possesses significant anti-cancer effects on human hepatocellular liver carcinoma Hep G2 and human breast adenocarcinoma MCF-7 cell lines, inhibiting their proliferation in a dose-dependent manner and inducing apoptosis. nih.govresearchgate.net While these findings are from cell-based assays, they suggest a potential for anti-cancer activity that warrants further investigation in in vivo rodent models. Additionally, Camellianin A has shown inhibitory effects against α-glucosidase, an enzyme relevant to type II diabetes management. nih.govresearchgate.net An in vitro study demonstrated a dose-dependent inhibitory effect of Camellianin A on α-glucosidase activity, with an IC50 value of 27.57 ± 0.59 μg/mL, suggesting its potential as a natural α-glucosidase inhibitor. nih.govresearchgate.net This indicates a potential anti-diabetic effect that could be explored in rodent models of diabetes.
Preclinical Pharmacokinetics and Biotransformation
Understanding the pharmacokinetics and biotransformation of Camellianin A in preclinical species is crucial for assessing its fate within the body and its potential therapeutic utility. Studies in rats have provided insights into its absorption, distribution, elimination, and metabolism. nih.gov
Absorption, Distribution, and Elimination Profiles in Animal Systems (e.g., Rats)
Pharmacokinetic studies in rats using liquid chromatography with tandem mass spectrometry (LC-MS/MS) have provided data on the absorption, distribution, and elimination of Camellianin A. nih.gov Following administration, Camellianin A was found to be rapidly eliminated. nih.gov The study reported a half-life (t1/2) of 92.6 ± 41.4 hours and a clearance (CL) of 3.19 ± 0.471 L/min/kg. nih.gov Camellianin A demonstrated low oral bioavailability, measured at 2.99%. nih.gov Furthermore, it showed a narrow tissue distribution in rats. nih.gov
Elucidation of Metabolic Pathways and Associated Enzyme Systems
While specific details on the complete metabolic pathways and the precise enzyme systems involved in the biotransformation of Camellianin A are not extensively detailed in the provided search results, the identification of Camellianin B as a major metabolite indicates that metabolic processes, likely involving enzymatic reactions, are responsible for its formation from the parent compound. nih.govinvivochem.cn Biotransformation of natural compounds, including flavonoids like Camellianin A, often involves various enzymatic reactions such as oxidation, reduction, hydrolysis, and conjugation, primarily mediated by enzymes like cytochrome P450 (CYP) enzymes and conjugating enzymes. researchgate.netmdpi.comwikipedia.orgnih.govmdpi.com Further research would be needed to fully elucidate the specific enzymes and pathways responsible for the metabolism of Camellianin A in different species.
Systemic Bioavailability and Tissue Distribution in Animal Models
Preclinical studies utilizing animal models are crucial for understanding the pharmacokinetic profile of a compound, including its systemic bioavailability and tissue distribution. These studies provide insights into how a compound is absorbed, distributed, metabolized, and excreted within a living organism, which is essential for assessing its potential efficacy and safety. ijrpc.combiotechfarm.co.il Rats are commonly used animal models in bioavailability and tissue distribution studies due to their physiological similarities to humans in terms of absorption, distribution, metabolism, and excretion profiles, as well as their practical advantages in terms of size, handling, and cost. researchgate.net
Research investigating the pharmacokinetics and tissue distribution of Camellianin A in rats has been conducted using techniques such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) to determine the concentrations of Camellianin A and its metabolites in plasma and various tissues. nih.gov One study in Sprague-Dawley rats indicated that Camellianin A exhibited low oral bioavailability, reported as 2.99%. nih.gov The study also suggested a narrow tissue distribution for Camellianin A. nih.gov
Conversely, Camellianin B, identified as a major metabolite of Camellianin A, demonstrated a wider tissue distribution, including penetration into the brain in rats. nih.gov These findings highlight the importance of evaluating not only the parent compound but also its metabolites when assessing the systemic fate and potential pharmacological effects of a substance.
While specific detailed data tables for Camellianin A's tissue distribution across various organs in rats were not extensively provided in the immediate search results beyond the general description of "narrow tissue distribution," the pharmacokinetic study did yield specific parameters related to its systemic behavior after administration. nih.gov
Below is a table summarizing key pharmacokinetic parameters of Camellianin A in Sprague-Dawley rats based on the available research:
| Parameter | Value ± Standard Deviation | Unit |
| Oral Bioavailability | 2.99% | % |
| Half-life (t½) | 92.6 ± 41.4 | h |
| Clearance (CL) | 3.19 ± 0.471 | L/min/kg |
Note: This table presents data extracted from a specific study in Sprague-Dawley rats. nih.gov
Structure Activity Relationship Sar and Computational Chemistry
Empirical SAR Studies of Camellianin A and its Structural Analogues
Empirical SAR studies of Camellianin A and its structural analogues are crucial for identifying the key structural features responsible for its observed biological activities. While detailed empirical SAR studies comparing Camellianin A with a wide range of closely related analogues are not extensively reported in the provided search results, one study highlights its inhibitory activity against α-glucosidase. Camellianin A demonstrated significant α-glucosidase inhibitory activity with an IC₅₀ value of 27.57 ± 0.59 μg/mL. mdpi.comresearchgate.netnih.gov This activity was found to be superior to that of acarbose (B1664774), a known α-glucosidase inhibitor, which had an IC₅₀ value of >1 mg/mL in the same study. mdpi.com This finding suggests that the specific flavonoid glycoside structure of Camellianin A confers potent inhibitory effects on this enzyme. Further empirical studies comparing Camellianin A with other flavonoids and flavonoid glycosides could help delineate the precise structural moieties critical for its α-glucosidase inhibitory activity.
Computational Chemistry Approaches for SAR Analysis
Computational chemistry techniques offer valuable insights into the interaction of Camellianin A with biological targets and can help explain the observed SAR from a molecular perspective. These methods can predict binding modes, assess interaction strengths, and provide a basis for designing new compounds.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations have been employed to investigate the binding interaction between Camellianin A and α-glucosidase. Using the crystal structure of α-glucosidase (PDB ID: 4J5T), molecular docking experiments suggested that Camellianin A can bind within the enzyme's cavity. mdpi.com The simulations indicated that hydrogen bonding and van der Waals forces are the dominant interactions driving the binding process. mdpi.comresearchgate.netnih.gov Specifically, Camellianin A was predicted to form hydrogen bonds with several amino acid residues in the active site of α-glucosidase, including Glu771, Trp391, Trp710, Gly566, Asp568, and Phe444. mdpi.comresearchgate.netnih.govresearchgate.net These predicted interactions are consistent with experimental thermodynamic results and provide a molecular basis for the observed α-glucosidase inhibitory activity of Camellianin A. mdpi.comresearchgate.net
Rational Design and Virtual Screening for Novel Camellianin A Derivatives
Rational design and virtual screening are computational strategies that can leverage the SAR information and computational insights gained from studies on Camellianin A to identify or design novel derivatives with improved properties. Rational design involves using the understanding of the molecule's interaction with its target (e.g., the hydrogen bonding interactions with α-glucosidase residues identified by docking) to modify the structure of Camellianin A in a targeted manner to enhance binding affinity, selectivity, or other desired characteristics. researchgate.netdntb.gov.uaplos.orgacs.org Virtual screening, on the other hand, involves computationally screening large libraries of chemical compounds to identify potential binders to a specific target. nuvisan.comsygnaturediscovery.comnih.gov Structure-based virtual screening utilizes the 3D structure of the target protein (like α-glucosidase) and docking algorithms to rank compounds based on their predicted binding affinity. nuvisan.comsygnaturediscovery.com Ligand-based virtual screening uses the structural features and properties of known active compounds like Camellianin A to search for similar molecules in databases. nuvisan.comsygnaturediscovery.com These approaches, guided by the SAR and computational studies of Camellianin A, can significantly accelerate the discovery of novel compounds with potential therapeutic applications.
Synthetic and Semi Synthetic Approaches to Camellianin a and Analogues
Strategies for Total Chemical Synthesis of the Camellianin A Scaffold
Total synthesis aims to construct the target molecule from basic chemical building blocks rroij.comwikipedia.org. In the context of flavonoid glycosides like Camellianin A, this involves assembling the flavonoid aglycone (apigenin) and attaching the sugar moiety through a glycosidic bond. The synthesis of related apigenin-5-O-glycosides, such as the proposed structure of Camellianin B (which was later revised through comparison with authentic Camellianin A), has been achieved using various strategies, including linear and convergent approaches nih.govrsc.org. A key challenge in synthesizing flavonoid 5-O-glycosides is the low reactivity of the 5-hydroxyl group due to intramolecular hydrogen bonding rsc.org. Gold(I)-catalyzed ortho-alkynylbenzoate glycosylation methods have been reported as efficient strategies for the glycosylation of this sterically hindered and acid-sensitive position rsc.orgresearchgate.net.
Data from a study on the synthesis of the proposed Camellianin B structure highlights different synthetic routes:
| Approach | Description | Outcome | Reference |
| Linear | Stepwise assembly of the molecule. | Encountered difficulties with acid-labile glycosidic linkage but overcome through optimization. rsc.org | rsc.org |
| Convergent | Coupling of pre-assembled fragments. | Established efficient approaches for deprotection and glycosidic linkage formation. rsc.org | rsc.org |
| Au(I)-catalyzed glycosylation | Utilizes gold catalysis for glycosidic bond formation at the 5-OH position. | Achieved efficient glycosylation of the flavonoid 5-OH. rsc.orgresearchgate.net | rsc.orgresearchgate.net |
These synthetic investigations, while focused on the proposed Camellianin B structure, provided valuable insights and methodologies applicable to the synthesis of related apigenin (B1666066) glycosides, including the revision of the structures of Camellianins A and B nih.govrsc.orgresearchgate.net. The authentic Camellianin B was synthesized from commercially available Camellianin A, leading to the structural reassignment nih.govrsc.org.
Semi-Synthetic Modifications and Derivative Generation
Semi-synthesis involves using a naturally occurring compound as a starting material and performing chemical transformations to create new derivatives or analogues wikipedia.org. This approach is often more efficient for complex molecules than total synthesis, as it leverages the existing complex scaffold provided by nature wikipedia.org. For Camellianin A, semi-synthetic strategies can be employed to modify its structure, potentially altering its properties or creating reference standards for related compounds.
Regioselective Functionalization at Hydroxyl Groups
Camellianin A possesses multiple hydroxyl groups, offering sites for chemical modification. Achieving regioselectivity, meaning functionalizing a specific hydroxyl group over others, is a common challenge in the modification of molecules with multiple identical or similar functional groups. Strategies for regioselective functionalization often involve protecting groups to block unwanted reaction sites or using catalysts or reagents that favor reaction at a particular position due to steric or electronic factors nih.govnih.govrsc.orgrsc.org. While specific details on the regioselective functionalization of Camellianin A's hydroxyl groups were not extensively detailed in the search results, general methods for regioselective modification of natural products and flavonoid glycosides exist and could be applied nih.gov. These methods might involve selective acylation, alkylation, or glycosylation reactions.
Glycosylation and Deglycosylation Strategies for Sugar Moiety Modifications
The sugar moiety is a key part of the Camellianin A structure. Modifications to this sugar unit, or the attachment/removal of sugar units, can be achieved through glycosylation and deglycosylation strategies. Glycosylation involves the formation of a glycosidic bond, attaching a sugar to another molecule nih.gov. Deglycosylation is the removal of a sugar moiety sigmaaldrich.comeastport.cz.
In the context of Camellianin A, semi-synthesis starting from the apigenin aglycone would involve glycosylation to attach the specific sugar present in Camellianin A. As mentioned earlier, gold-catalyzed methods have been effective for glycosylation at the challenging 5-OH position of apigenin rsc.orgresearchgate.net.
Deglycosylation of Camellianin A could be used to obtain the apigenin aglycone or to study the effect of the sugar moiety on its properties. Enzymatic methods using glycosidases like PNGase F are commonly used for cleaving glycosidic bonds in glycoproteins, though their applicability to flavonoid glycosides would depend on the specific linkage and structure sigmaaldrich.comeastport.czyeastgenome.orglcms.cz. Chemical deglycosylation methods, often involving acidic hydrolysis, could also be employed, though these can sometimes lead to degradation of the aglycone.
Synthesis of Metabolites and Impurity Reference Standards
The synthesis of metabolites and impurity reference standards is crucial for pharmacological and analytical studies caymanchem.comsynthinkchemicals.comspirochem.com. Metabolites are compounds formed when the body processes a substance, while impurities are unintended components that can be present in a synthesized or isolated compound synthinkchemicals.com.
Analytical Method Development and Quality Control
Chromatographic Methods for Quantitative Analysis
Chromatographic techniques are widely employed for the separation and quantification of Camellianin A, often coupled with various detectors to enhance sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) or UV Detection
HPLC coupled with PDA or UV detection is a common approach for the analysis of Camellianin A. This method allows for the separation of Camellianin A from other compounds in a sample matrix and its detection based on its characteristic UV absorption spectrum.
Studies have utilized HPLC-PDA-ESI/MS for the identification and determination of Camellianin A in Adinandra nitida leaves. Camellianin A was identified by its elution at a specific retention time (e.g., 5.93 min) and its characteristic UV absorption at wavelengths such as 261 nm and 332 nm. nih.gov Quantitative analysis of Camellianin A in A. nitida leaf extracts has been performed using HPLC with UV detection at wavelengths like 265 nm and 330 nm. nih.govtandfonline.com
Specific HPLC parameters reported include the use of reversed-phase C18 columns (e.g., Eclipse×DB-C18 or SunFire™ C18) with mobile phases consisting of methanol (B129727) and water in varying ratios (e.g., 6:4 or 1:1). nih.govtandfonline.com The flow rates typically range from 0.8 to 1.0 mL/min, and column temperatures are often maintained around 30 °C. nih.govtandfonline.com Quantitative analysis is commonly based on external standards, using calibration curves prepared by diluting a standard solution of Camellianin A. nih.govtandfonline.commecs-press.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity
LC-MS/MS offers enhanced sensitivity and selectivity for the analysis of Camellianin A, particularly in complex samples. This technique combines the separation power of liquid chromatography with the ability of mass spectrometry to identify and quantify compounds based on their mass-to-charge ratio and fragmentation patterns. wikipedia.org
LC-MS/MS methods have been developed for the determination of Camellianin A in rat plasma and tissues for pharmacokinetic and tissue distribution studies. nih.gov These methods often utilize reversed-phase C18 columns and mobile phases containing methanol and water with additives like formic acid. nih.gov Detection is typically performed using a triple-quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode under negative electrospray ionization (ESI) mode. nih.gov
LC-MS/MS is considered a standard method for the quantification of various compounds, including eicosanoids, in biological samples due to its improved resolving power and detection specificity. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) Applications
UPLC is a more recent chromatographic technique that utilizes smaller particle sizes in the stationary phase, leading to improved speed, resolution, and sensitivity compared to conventional HPLC. irjmets.comaustinpublishinggroup.com
While direct applications specifically detailing Camellianin A analysis by UPLC are less extensively reported in the provided snippets compared to HPLC or LC-MS/MS, UPLC coupled with mass spectrometry (UPLC-MS) has been highlighted as providing comparable results to HPLC-PDA and GC-FID for the quantification of other compounds, with the added advantage of shorter analysis times and detection based on accurate mass. nih.gov UPLC-QTOF MS and UPLC-QqQ MS have been used for metabolite profiling in tea cultivars, indicating the applicability of UPLC-MS based techniques for the analysis of plant compounds. researchgate.net The principles of UPLC are similar to HPLC, with the key difference being the use of sub-2-µm particles, enabling separations under very high pressure. irjmets.comaustinpublishinggroup.com
Spectrometric Methods for Quantification (e.g., Fluorescence Spectroscopy)
Spectrometric methods, such as fluorescence spectroscopy, can also be applied for the analysis of compounds like Camellianin A, particularly if the molecule exhibits native fluorescence or can be derivatized to become fluorescent.
Fluorescence spectroscopy has been employed to study the interaction between Camellianin A and α-glucosidase. nih.govmdpi.comresearchgate.netresearchgate.net This involves measuring changes in the fluorescence intensity and spectral shifts of proteins upon binding with Camellianin A, indicating an interaction and affecting the protein's microenvironment. nih.govmdpi.com Synchronous and 3D fluorescence spectroscopy techniques can provide detailed information about these interactions. nih.govmdpi.comresearchgate.net
However, fluorescence spectroscopy can be subject to quenching when performed on crude extracts, which might limit its direct application for quantification in complex matrices without prior separation or cleanup steps. nih.gov
Method Validation Parameters (e.g., Linearity, Limit of Quantification, Precision, Accuracy)
Analytical method validation is essential to ensure that the method is reliable, accurate, and suitable for its intended purpose. Key parameters evaluated during validation include linearity, limit of quantification (LOQ), precision, and accuracy. researchgate.netelementlabsolutions.comwjarr.com
Linearity: This parameter assesses the proportional relationship between the analyte concentration and the detector response over a defined range. researchgate.netelementlabsolutions.comwjarr.com For quantitative analysis of Camellianin A by HPLC, calibration curves are established using a series of standard solutions at different concentrations to demonstrate linearity. nih.govtandfonline.commecs-press.org
Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be quantitatively determined with an acceptable level of precision and accuracy. researchgate.netwjarr.comdemarcheiso17025.com For impurity tests and trace analysis, the LOQ is particularly important and serves as the lower limit of the linear range. demarcheiso17025.com A signal-to-noise ratio of 10:1 is often used to define the LOQ. researchgate.net
Precision: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to a homogeneous sample. researchgate.netelementlabsolutions.comwjarr.com It assesses the repeatability and intermediate precision (within-laboratory variations like different days or analysts) of the method. wjarr.com
Accuracy: Accuracy represents the closeness of agreement between the measured value and the true or accepted reference value of the analyte concentration. researchgate.netelementlabsolutions.comwjarr.com It assesses how close the results obtained from the method are to the actual amount of analyte present in the sample. elementlabsolutions.com
Validation studies for Camellianin A analysis using LC-MS/MS have reported linearity over a specific concentration range and have determined the lower limit of quantification, as well as intra- and inter-day relative standard deviations to assess precision. cjnmcpu.com
Application of Methods in Complex Biological Matrices and Cellular Extracts
The developed analytical methods for Camellianin A are applied to analyze its presence and concentration in various complex matrices, including biological samples and cellular extracts.
LC-MS/MS methods have been specifically developed and applied for the determination of Camellianin A in rat plasma and tissues to study its pharmacokinetics and tissue distribution. nih.govresearchgate.net This highlights the capability of LC-MS/MS for analyzing Camellianin A in biological matrices. Bioanalytical quantification, which involves measuring drug molecules in biological samples like blood, plasma, serum, urine, and tissues, commonly utilizes techniques such as LC-MS and HPLC due to their sensitivity and specificity in complex matrices. resolvemass.ca
HPLC-MS/MS methods have also been successfully applied to detect the intracellular concentration of Camellianin A in cellular extracts, such as HepG2 cells. cjnmcpu.com This demonstrates the utility of these methods for investigating the uptake and presence of Camellianin A within cells.
The analysis of compounds in complex biological matrices often requires specific sample preparation techniques to extract and purify the analyte of interest and minimize matrix effects that could interfere with the analysis. nih.govresolvemass.ca
Advanced Omics Technologies in Camellianin a Research
Genomic and Transcriptomic Investigations of Camellianin A Producing Organisms
Genomic and transcriptomic analyses play a crucial role in understanding the genetic basis and regulatory mechanisms underlying the biosynthesis of Camellianin A in producing organisms, such as Adinandra nitida and Camellia sinensis. imrpress.com Genomics, the study of the entire genetic material, can help identify the genes involved in the biosynthetic pathway of Camellianin A. humanspecificresearch.orguclouvain.be Transcriptomics, which analyzes the complete set of RNA transcripts, provides insights into gene expression patterns and how environmental factors or developmental stages might influence the production of Camellianin A. humanspecificresearch.orguclouvain.be
Research involving Adinandra nitida, a source of Camellianin A, has utilized transcriptome analysis, mapping reads to the Camellia reference genome to explore genetic regulation in the plant. imrpress.com While some studies in related species like Camellia tachangensis have integrated metabolome and transcriptome analysis to clarify structural genes facilitating the accumulation of other flavonoids like anthocyanins, specific detailed findings directly linking genomic or transcriptomic data to Camellianin A biosynthesis pathways based on the provided search results are limited. imrpress.com
Proteomic Analysis of Target Engagement and Downstream Cellular Responses
Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions. humanspecificresearch.orgresearchgate.net In the context of Camellianin A research, proteomic analysis can be employed to identify the specific protein targets that Camellianin A interacts with within a biological system. lunenfeld.camalariaworld.org Techniques such as chemical proteomics and differential proteome abundance analysis can help assess target engagement and elucidate the downstream cellular responses triggered by these interactions. lunenfeld.canih.govelifesciences.org
Assessing target engagement is a critical step in understanding the biological activity of a compound. lunenfeld.camalariaworld.org Methods like thermal proteome profiling (TPP) or solvent proteome profiling (SPP) can detect ligand-induced changes in protein stability on a proteome-wide scale, providing evidence of direct binding. nih.govelifesciences.org While these proteomic approaches are powerful tools for target identification and engagement studies for small molecules, specific detailed research findings on the protein targets or downstream proteomic effects of Camellianin A were not available in the provided search results. lunenfeld.camalariaworld.orgnih.govelifesciences.org
Metabolomic Profiling of Biological Systems Under Camellianin A Treatment
Metabolomics is the comprehensive analysis of metabolites within biological samples, representing the end products of cellular processes and providing a snapshot of the physiological state of a biological system. humanspecificresearch.orgresearchgate.netthermofisher.com Metabolomic profiling can reveal how a biological system is altered in response to Camellianin A treatment by identifying changes in the levels of various metabolites. spandidos-publications.com222.198.130elifesciences.org
Studies have indicated the application of metabolomic profiling in the context of Camellianin A. For instance, metabolomic profiling has been mentioned in relation to Shibi Tea (Adinandra nitida) and Camellianin A when investigating liver injury in mice, suggesting its use in evaluating the biological impact of Camellianin A within a complex system. spandidos-publications.com Additionally, metabolomics has been applied to study Camellianin A in HepG2 cells. 222.198.130 These applications highlight the potential of metabolomics to uncover the metabolic pathways and biological processes influenced by Camellianin A. However, detailed findings regarding specific metabolic alterations induced by Camellianin A treatment were not presented in the provided search results. spandidos-publications.com222.198.130
Integration of Multi-Omics Data for Systems-Level Biological Understanding
Integrating data from multiple omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides a more holistic and comprehensive understanding of complex biological systems and how they are affected by compounds like Camellianin A. humanspecificresearch.orgazolifesciences.commdpi.comnih.gov A single omics approach offers only a partial view, while multi-omics integration allows researchers to explore the intricate interplay between genes, transcripts, proteins, and metabolites. azolifesciences.commdpi.com
By integrating multi-omics data, researchers can connect genetic variations or gene expression changes to alterations in protein levels and ultimately to shifts in metabolic profiles. azolifesciences.comnih.gov This systems-level approach can help to unravel the complete molecular cascade initiated by Camellianin A, from its interaction with specific targets to the resulting cellular and physiological effects. azolifesciences.comnih.gov While the power of multi-omics integration is recognized across various fields, including toxicology and disease research, specific examples or detailed findings of multi-omics studies specifically applied to Camellianin A were not available in the provided search results. azolifesciences.commdpi.comnih.govnih.govresearchgate.net
Prospects for Lead Compound Optimization and Future Research
Identification of Additional Novel Biological Activities
While Camellianin A is recognized for its anticancer, antioxidant, angiotensin-converting enzyme (ACE)-inhibitory, and α-glucosidase inhibitory activities, the full spectrum of its biological functions remains an active area of investigation. mdpi.comnih.gov The leaves of Adinandra nitida, from which Camellianin A is primarily isolated, have been used in traditional medicine for various purposes, including reducing blood pressure and for their purported antibacterial and analgesic properties, suggesting a broader range of effects for its constituent compounds. nih.gov
Future research could focus on the following underexplored areas:
Anti-inflammatory Properties: Although some studies mention its anti-inflammatory potential, dedicated investigations are needed to elucidate its specific mechanisms of action in inflammatory pathways. mdpi.com Research on other flavonoids, such as a novel biflavonoid from Camellia oleifera shells, has demonstrated significant anti-inflammatory and analgesic effects, providing a strong rationale for exploring similar activities in Camellianin A. mdpi.com
Neuroprotective Effects: Flavonoids are increasingly studied for their role in neurological health. The total flavones from Camellia have shown protective effects against brain injury and cognitive dysfunction in research models. nih.gov Studies on other flavonoids like baicalein (B1667712) have also demonstrated neuroprotective properties against amyloid-beta-induced toxicity and cerebral ischemia. mdpi.comwindows.net Given these precedents, investigating the potential of Camellianin A to modulate neuroinflammatory processes and protect against neuronal damage is a logical next step.
Antiviral Activity: The antiviral potential of flavonoids is a growing field of interest. Phenolic compounds and extracts from related Camellia species have shown inhibitory effects against various viruses, including influenza and adenovirus. nrfhh.comresearchgate.net In-silico and in-vitro studies could screen Camellianin A against a panel of viruses to identify any novel antiviral capabilities.
Metabolic Syndrome Modulation: With its established α-glucosidase inhibitory activity, Camellianin A is a candidate for research into managing metabolic syndrome. mdpi.com This could extend beyond glucose metabolism to investigate its effects on lipid profiles, insulin (B600854) resistance, and other markers associated with this condition, similar to research conducted on other natural compounds like curcumin. nih.gov
Strategies for Enhancing Biological Efficacy
A significant hurdle in the therapeutic application of many flavonoids, including Camellianin A, is their low oral bioavailability. plantaedb.com Pharmacokinetic studies have revealed that Camellianin A is rapidly eliminated and possesses a low oral bioavailability of just 2.99% in rat models. This limits the concentration of the active compound that reaches target tissues.
To overcome this challenge, several strategies can be explored:
Chemical Modification: Structural modifications of the flavonoid backbone can improve metabolic stability and membrane transport. selinawamucii.com
Methylation: O-methylation of hydroxyl groups on the flavonoid structure can significantly increase metabolic stability and facilitate absorption, thereby enhancing oral bioavailability. selinawamucii.com
Glycosylation: While Camellianin A is already a glycoside, altering the sugar moiety can impact solubility and absorption. The absorption of flavonoid aglycones (the non-sugar part) is often higher than their glycoside counterparts, suggesting that enzymatic hydrolysis in the gut is a key step. plantaedb.comnih.gov
Pro-drug Development: Designing a pro-drug of Camellianin A that is converted to the active form after absorption could be a viable strategy to improve its pharmacokinetic profile.
Exploration of Synergistic Effects with Other Phytochemicals or Therapeutic Agents
The combination of natural compounds with conventional drugs is an emerging therapeutic strategy to enhance efficacy and reduce toxicity. nih.gov While no studies have specifically examined the synergistic potential of Camellianin A, research on other flavonoids provides a strong basis for this line of inquiry.
Synergy with Anticancer Drugs: Flavonoids have been shown to act synergistically with chemotherapeutic agents like docetaxel, doxorubicin, and cisplatin (B142131) in preclinical models of cancer. bepls.comresearchgate.net They can enhance the cytotoxic effects on cancer cells, potentially allowing for lower, less toxic doses of conventional drugs. nih.gov Future studies should investigate combinations of Camellianin A with standard-of-care chemotherapy in relevant cancer cell lines, such as Hep G2 (liver carcinoma) and MCF-7 (breast adenocarcinoma), where it has already shown antiproliferative activity. mdpi.com
Combination with Other Phytochemicals: Combining two or more phytochemicals can produce synergistic effects by targeting multiple signaling pathways. plantaedb.com The leaves of Adinandra nitida contain other flavonoids besides Camellianin A, such as Camellianin B, apigenin (B1666066), and epicatechin. nih.gov Investigating the combined effects of these co-occurring compounds could reveal natural synergies that contribute to the plant's traditional therapeutic uses.
Development of Advanced Delivery Systems for Targeted Research Applications
To address the challenges of poor solubility and low bioavailability, the development of advanced drug delivery systems is crucial for the future of Camellianin A research. nih.gov Nano-based delivery systems can protect the compound from degradation, improve its solubility, and facilitate targeted delivery. nih.gov
Potential advanced delivery systems include:
Nanoparticles and Microencapsulation: Encapsulating Camellianin A in biodegradable polymeric nanoparticles (such as PLGA) or microparticles can improve its stability in the gastrointestinal tract and provide controlled release. nih.govnih.gov
Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic compounds, making them suitable carriers for flavonoids to improve cellular uptake and bioavailability. researchgate.net
Cyclodextrins: These oligosaccharides can form inclusion complexes with hydrophobic molecules like flavonoids, enhancing their aqueous solubility and dissolution rate. windows.net
These advanced formulations would be invaluable for preclinical studies to ensure that effective concentrations of Camellianin A reach the target sites, whether for cancer, metabolic, or neurological research.
Emerging Research Avenues and Translational Research Potential
The existing body of evidence on Camellianin A provides a foundation for several promising translational research avenues.
From Bench to Preclinical Models: The demonstrated in vitro α-glucosidase inhibitory activity of Camellianin A is a strong starting point. mdpi.com The next logical step is to evaluate its efficacy in animal models of type 2 diabetes to assess its potential as a natural antidiabetic agent. Similarly, its selective antiproliferative action against cancer cells warrants further investigation in xenograft models to determine its in vivo anticancer efficacy. mdpi.com
Food Science and Nutraceuticals: The discovery that Adinandra nitida leaf extract can inhibit the formation of carcinogenic heterocyclic amines (HCAs) in fried foods opens a novel application in food science. nih.gov Further research to determine if Camellianin A is the primary compound responsible for this effect could lead to its use as a natural food additive to improve the safety of high-temperature processed foods.
Source Availability and Standardization: A key factor for translational potential is the availability of the compound. Adinandra nitida is a flavonoid-rich plant that can be artificially cultivated, and its leaves contain a high concentration of Camellianin A (over 20% of total flavonoids). nih.gov This ensures a sustainable and scalable source for large-scale production, which is a significant advantage for its potential development into a phytopharmaceutical or health food product. nih.gov
Q & A
Q. What validated methodologies are recommended for isolating and characterizing Camellianin A from natural sources?
Methodological Answer:
- Isolation: Use column chromatography (e.g., silica gel, HPLC) with gradient elution to separate Camellianin A from crude extracts. Solvent systems should be optimized based on polarity .
- Characterization: Employ spectroscopic techniques:
- NMR (¹H, ¹³C, 2D-COSY) for structural elucidation .
- Mass spectrometry (MS) for molecular weight confirmation .
- Purity Assessment: Validate via HPLC-DAD/UV with >95% purity thresholds .
Q. Which in vitro assays are most robust for preliminary evaluation of Camellianin A’s bioactivity?
Methodological Answer:
- Cell-Based Assays: Use standardized protocols (e.g., MTT assay for cytotoxicity) with positive/negative controls .
- Dose-Response Curves: Test across 3–5 logarithmic concentrations to determine IC₅₀/EC₅₀ values .
- Enzyme Inhibition: Fluorescence-based or colorimetric kits (e.g., COX-2, α-glucosidase) with triplicate replicates .
Q. How can researchers ensure reproducibility in synthesizing Camellianin A derivatives?
Methodological Answer:
- Synthetic Routes: Document reaction conditions (temperature, solvent, catalyst) and characterize intermediates via TLC/GC-MS .
- Crystallization: Optimize solvent mixtures (e.g., ethanol/water) and monitor crystal formation via polarized microscopy .
- Data Reporting: Include spectral raw data in supplementary materials for peer validation .
Advanced Research Questions
Q. How can contradictions in Camellianin A’s reported bioactivities across studies be systematically addressed?
Methodological Answer:
- Meta-Analysis: Use PRISMA guidelines to aggregate data from ≥5 independent studies. Calculate heterogeneity metrics (I², H-statistics) to quantify variability .
- Subgroup Analysis: Stratify data by experimental models (e.g., cell lines vs. animal studies) or dosage regimes .
- Quality Assessment: Apply tools like SYRCLE’s risk-of-bias checklist to evaluate study rigor .
Q. What computational strategies are effective for elucidating Camellianin A’s mechanism of action?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to predict binding affinities to target proteins (e.g., NF-κB, PI3K) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess protein-ligand stability under physiological conditions .
- Network Pharmacology: Construct interaction networks (Cytoscape) to identify multi-target pathways .
Q. How can structural optimization improve Camellianin A’s pharmacokinetic properties?
Methodological Answer:
- SAR Studies: Modify hydroxyl/methoxy groups and test derivatives for solubility (LogP) and metabolic stability (microsomal assays) .
- Prodrug Design: Introduce ester/protecting groups to enhance bioavailability .
- In Silico ADMET: Predict absorption/toxicity via SwissADME or ADMETLab .
Data Analysis and Reporting
Q. Which statistical approaches are suitable for interpreting heterogeneous data in Camellianin A studies?
Methodological Answer:
Q. How should researchers design longitudinal studies to evaluate Camellianin A’s chronic toxicity?
Methodological Answer:
- Animal Models: Use OECD guidelines for 90-day oral toxicity tests in rodents, monitoring hematological/histopathological endpoints .
- Dosing Regimens: Include low, mid, and high doses based on NOAEL from acute studies .
- Data Archiving: Share raw datasets via repositories like Figshare or Zenodo .
Tables for Methodological Reference
Q. Table 1: Analytical Techniques for Camellianin A Characterization
| Technique | Parameters | Application | Evidence |
|---|---|---|---|
| HPLC-DAD | C18 column, 254 nm detection | Purity assessment | |
| ¹³C NMR | 125 MHz, DMSO-d6 solvent | Structural confirmation | |
| HR-MS | ESI+, m/z accuracy < 3 ppm | Molecular formula verification |
Q. Table 2: Statistical Tools for Data Heterogeneity
Key Recommendations for Researchers
- Literature Reviews: Prioritize databases like PubMed, Web of Science, and Embase for systematic searches; avoid over-reliance on Google Scholar .
- Ethical Compliance: Obtain IRB approval for in vivo studies and disclose conflicts of interest .
- Data Transparency: Publish raw spectra, chromatograms, and assay protocols in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
